Arotinolol

Übersicht

Beschreibung

Arotinolol is a pharmaceutical compound developed in Japan, primarily used as an antihypertensive agent. It is a mixed alpha and beta-receptor blocker, which means it can inhibit both alpha and beta-adrenergic receptors. This compound has been studied for its potential to treat high blood pressure and essential tremor .

Wissenschaftliche Forschungsanwendungen

Arotinolol has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of mixed alpha and beta-receptor blockers.

Biology: this compound is used in research to understand its effects on biological systems, particularly its interaction with adrenergic receptors.

Medicine: Clinically, this compound is used to treat high blood pressure and essential tremor.

Wirkmechanismus

Mode of Action

Arotinolol interacts with its targets by binding to the β1-, β2- and α1- adrenergic receptor sites . Radioligand studies have shown that this compound presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .

Biochemical Pathways

This compound’s action on adrenergic receptors affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .

Pharmacokinetics

The stereospecificity of this compound is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that this compound is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart . After intragastric administration, the Cmax and AUC0-∞ of d-arotinolol were 0.225 μg·mL-1 and 1.82 μg·h·mL-1, respectively .

Result of Action

This compound has been confirmed to present vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . This compound has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of this compound have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .

Biochemische Analyse

Biochemical Properties

Arotinolol interacts with β1-, β2- and α1- adrenergic receptor sites with a very high affinity . Radioligand studies have shown that this compound presents a higher affinity to the β-receptor compared to the α-receptor . It is confirmed that this compound presents vasorelaxant activity, which is mainly mediated by its α1-blocking property .

Cellular Effects

This compound has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of this compound have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the β1-, β2- and α1- adrenergic receptor sites . This binding interaction leads to a decrease in cardiac contractility and coronary blood flow, and an increase in total peripheral resistance .

Dosage Effects in Animal Models

In spontaneously hypertensive rats, this compound significantly improved the treatment efficiency of patients with heart failure . It also improved left ventricular ejection fraction (LVEF), cardiac index, stroke volume (SV), and lowered brain natriuretic peptide (BNP), and left ventricular end diastolic volume (LVEDV) .

Metabolic Pathways

It is known that this compound binds to the β1-, β2- and α1- adrenergic receptor sites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of arotinolol hydrochloride involves several steps. One method includes combining two steps of reactions: ammonolysis and salification, followed by direct formation of hydrochloride. The process involves stirring and washing with absolute ethyl alcohol twice to achieve high purity .

Another method involves the preparation of this compound hydrochloride by adding the compound of the structural formula VI, N-bromosuccinimide, and p-toluenesulfonic acid monohydrate into acetonitrile. The mixture is heated to reflux, and the reaction process is monitored by thin-layer chromatography. After the reaction is complete, the solution is cooled, and the pH is adjusted to 7-8 using potassium carbonate. The compound is then crystallized, filtered, and washed with water and anhydrous methanol .

Industrial Production Methods

Industrial production methods for this compound hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arotinolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Arotinolol is similar to other beta-blockers like propranolol and carvedilol. it is unique in its ability to block both alpha and beta receptors, providing a more comprehensive inhibition of adrenergic activity. This dual action makes this compound particularly effective in treating conditions like high blood pressure and essential tremor .

Similar Compounds

Propranolol: A non-selective beta-blocker used to treat high blood pressure, angina, and other conditions.

Carvedilol: A beta-blocker with alpha-blocking activity, used to treat high blood pressure and heart failure.

Atenolol: A selective beta1-blocker used to treat high blood pressure and angina.

This compound’s unique combination of alpha and beta-blocking properties sets it apart from these similar compounds, offering a broader range of therapeutic effects.

Biologische Aktivität

Arotinolol is a unique pharmacological compound recognized for its dual action as an alpha- and beta-adrenergic receptor blocker. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic effects, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.

This compound exhibits a high affinity for both beta-1 (β1) and beta-2 (β2) adrenergic receptors as well as alpha-1 (α1) adrenergic receptors. The compound functions primarily through:

- Beta-blockade : Reduces cardiac output, leading to decreased heart rate and myocardial oxygen demand.

- Alpha-blockade : Causes vasodilation and reduces peripheral vascular resistance, contributing to antihypertensive effects.

The combination of these actions results in a pronounced reduction in blood pressure and improved cardiac function, particularly in patients with heart failure or hypertension .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring approximately 2 hours post-dose. Key pharmacokinetic properties include:

- Volume of Distribution : this compound is distributed primarily to the liver, lungs, and heart. Its stereospecificity plays a significant role in its distribution dynamics .

- Protein Binding : The drug exhibits high protein binding (95.3% for the R-enantiomer and 84.5% for the S-enantiomer), which is crucial for its pharmacological effects .

- Metabolism : The R-enantiomer is excreted unchanged in urine, while the S-enantiomer undergoes metabolic transformations .

1. Chronic Heart Failure (CHF)

A systematic review of randomized controlled trials (RCTs) involving 1,717 patients demonstrated that this compound significantly improves outcomes in CHF. Key findings include:

| Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value |

|---|---|---|---|

| Treatment Efficiency | 4.07 | [2.89, 5.72] | <0.00001 |

| Left Ventricular Ejection Fraction (LVEF) | 1.59 | [0.99, 2.19] | <0.00001 |

| Cardiac Index | 0.32 | [0.11, 0.53] | 0.03 |

| Stroke Volume (SV) | 2.00 | [1.50, 2.50] | <0.00001 |

| Brain Natriuretic Peptide (BNP) | Significant reduction observed | - | - |

These results indicate that this compound not only enhances left heart function but also reduces biomarkers associated with heart failure severity .

2. Hypertension

In hypertensive patients, particularly those with non-dipper hypertension patterns, this compound has shown significant efficacy in lowering nighttime blood pressure levels. A clinical trial indicated that daily administration of this compound (40 mg) effectively restored circadian rhythms of blood pressure .

3. Essential Tremor

This compound has been evaluated against propranolol for treating essential tremor in a randomized crossover trial, demonstrating superior efficacy at doses of 20 mg twice daily compared to propranolol at higher doses . This suggests a potential role for this compound in managing tremor-related disorders.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on CHF : A patient with chronic heart failure showed marked improvement in LVEF and reduced BNP levels after initiating treatment with this compound, indicating its beneficial effects on cardiac function.

- Hypertension Management : Another patient cohort demonstrated significant reductions in both systolic and diastolic blood pressure after four weeks of treatment with this compound.

Safety and Adverse Effects

While generally well tolerated, potential side effects associated with this compound include bradycardia, hypotension, and fatigue. Monitoring is recommended during initial treatment phases to mitigate risks associated with abrupt changes in blood pressure or heart rate .

Eigenschaften

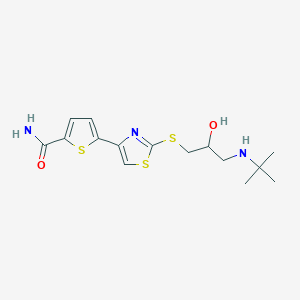

IUPAC Name |

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIAIPWSVYSKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022619 | |

| Record name | Arotinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

599ºC at 760 mmHg | |

| Record name | Arotinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Slightly soluble | |

| Record name | Arotinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade. | |

| Record name | Arotinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68377-92-4 | |

| Record name | Arotinolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68377-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arotinolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 68377-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arotinolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AROTINOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149-153ºC | |

| Record name | Arotinolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.